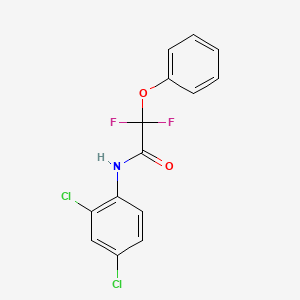

N-(2,4-dichlorophenyl)-2,2-difluoro-2-phenoxyacetamide

Description

N-(2,4-Dichlorophenyl)-2,2-difluoro-2-phenoxyacetamide is a halogenated acetamide derivative characterized by a 2,4-dichlorophenyl group attached to the acetamide nitrogen and a difluorophenoxy moiety. Its molecular formula is inferred to be C₁₄H₈Cl₂F₂NO₂ (based on analogs like ), with a molar mass of approximately 333–350 g/mol.

Properties

IUPAC Name |

N-(2,4-dichlorophenyl)-2,2-difluoro-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2F2NO2/c15-9-6-7-12(11(16)8-9)19-13(20)14(17,18)21-10-4-2-1-3-5-10/h1-8H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJXYIYLXOWWCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(C(=O)NC2=C(C=C(C=C2)Cl)Cl)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2,2-difluoro-2-phenoxyacetamide typically involves the reaction of 2,4-dichloroaniline with 2,2-difluoro-2-phenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(2,4-dichlorophenyl)-2,2-difluoro-2-phenoxyacetamide may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can improve reaction control and heat transfer, leading to higher yields and reduced waste. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to achieve the best possible outcome.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2,2-difluoro-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2,4-dichlorophenyl)-2,2-difluoro-2-phenoxyacetic acid, while reduction may produce N-(2,4-dichlorophenyl)-2,2-difluoro-2-phenoxyethylamine.

Scientific Research Applications

N-(2,4-dichlorophenyl)-2,2-difluoro-2-phenoxyacetamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2,2-difluoro-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

| Compound | logP | Solubility | Molecular Weight |

|---|---|---|---|

| Target Compound (Inferred) | ~3.5 | Low | ~340 g/mol |

| 2-(4-Chlorophenoxy)-N-(2,4-DFP)-DFA (E7) | 3.1 | Moderate | 333.67 g/mol |

| N-(4-CP)-2-(2,6-DCPA) (E18) | 4.2 | Low | 314.59 g/mol |

| N-(3,4-DFP)-2,2-DPA (E9) | 4.8 | Very Low | 323.3 g/mol |

- Key Trends :

- Fluorine reduces logP compared to chlorine analogs.

- Bulky substituents (e.g., diphenyl) decrease solubility.

Biological Activity

N-(2,4-dichlorophenyl)-2,2-difluoro-2-phenoxyacetamide is a chemical compound that exhibits significant biological activity, particularly in the fields of pharmacology and agrochemicals. This article delves into its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

N-(2,4-dichlorophenyl)-2,2-difluoro-2-phenoxyacetamide can be characterized by its unique structural features:

- Chemical Formula : C15H12Cl2F2NO3

- Molecular Weight : 359.16 g/mol

- Functional Groups : Contains dichlorophenyl, difluoro, and phenoxy groups which contribute to its biological activity.

The presence of fluorine atoms enhances lipophilicity and stability, allowing the compound to interact effectively with biological targets.

The biological activity of N-(2,4-dichlorophenyl)-2,2-difluoro-2-phenoxyacetamide primarily involves:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes by binding to active or allosteric sites. This interaction prevents substrate access and alters enzyme activity, leading to downstream biological effects.

- Protein Binding : It has been shown to bind selectively to certain proteins, which may result in modulation of cellular pathways involved in disease processes.

1. Pharmacological Research

N-(2,4-dichlorophenyl)-2,2-difluoro-2-phenoxyacetamide has been explored for its potential therapeutic applications:

- Anti-cancer Activity : Studies have indicated that the compound exhibits cytotoxic effects against cancer cell lines such as A-549 (lung carcinoma) and MCF-7 (breast carcinoma) through mechanisms involving apoptosis and cell cycle arrest .

- Antimicrobial Properties : Preliminary data suggest that it may possess antibacterial and antifungal activities, making it a candidate for further development in treating infections .

2. Agricultural Chemistry

The compound is also utilized in agrochemical formulations:

- Herbicidal Activity : N-(2,4-dichlorophenyl)-2,2-difluoro-2-phenoxyacetamide demonstrates selective herbicidal properties against broad-leaved weeds while being non-toxic to grass species. Its mechanism involves disrupting hormonal balance within target plants .

Table 1: Summary of Biological Activities

Case Study: Anti-Cancer Activity

In a recent study evaluating the anti-cancer potential of N-(2,4-dichlorophenyl)-2,2-difluoro-2-phenoxyacetamide against A-549 and MCF-7 cell lines:

- Methodology : Cells were treated with varying concentrations of the compound.

-

Results :

- An IC50 value was determined at which 50% of cell viability was inhibited.

- Apoptotic markers were analyzed using flow cytometry.

- : The compound showed a promising profile as an anti-cancer agent with further investigations warranted to elucidate the underlying mechanisms .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,4-dichlorophenyl)-2,2-difluoro-2-phenoxyacetamide, and how are intermediates characterized?

- Methodology : Synthesis often involves coupling reactions using activating agents like HATU (2-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in chlorinated solvents. For example, analogous phenoxyacetamides are synthesized via oxidation of thioether intermediates using m-chloroperoxybenzoic acid (mCPBA) in chloroform, followed by purification via precipitation and vacuum drying .

- Characterization : Melting points, thin-layer chromatography (Rf values), and -NMR are critical for confirming purity and structural integrity. For instance, -NMR can resolve signals for dichlorophenyl protons (δ ~7.4–7.6 ppm) and difluoroacetamide groups (δ ~4.5–5.0 ppm) .

Q. How are crystallographic and hydrogen-bonding interactions analyzed in structurally related chloroacetamides?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is used to determine molecular packing. For example, in 2-chloro-N-(4-fluorophenyl)acetamide, intramolecular C–H···O and intermolecular N–H···O hydrogen bonds stabilize the crystal lattice, with bond angles and lengths conforming to standard values (e.g., C=O bond length ~1.22 Å) .

- Tools : Software like SHELX or Olex2 is used for structure refinement. Hydrogen-bonding networks are mapped using Mercury or similar visualization tools .

Q. What safety protocols are recommended for handling halogenated acetamides during synthesis?

- Guidelines : Use fume hoods, nitrile gloves, and eye protection. For structurally similar compounds (e.g., 2-chloro-N-(4-methylphenyl)-2-phenylacetamide), safety data sheets recommend avoiding inhalation/ingestion and immediate washing with water upon exposure .

- Emergency Measures : In case of skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes and seek medical attention .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact biological activity in dichlorophenyl acetamide derivatives?

- Case Study : In N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide derivatives, benzyl substitutions at the quinazolinone ring reduced anticonvulsant activity compared to the parent compound. Docking studies showed lower binding affinity to GABA receptors (ΔG ~-8.2 kcal/mol vs. diazepam’s -10.5 kcal/mol), suggesting the amide group’s pharmacophoric importance .

- Experimental Design : Use molecular docking (AutoDock Vina) and in vivo models (e.g., pentylenetetrazole-induced seizures in mice) to correlate structural changes with activity .

Q. What computational methods predict the solubility and bioavailability of halogenated acetamides?

- Approach : Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP (octanol-water partition coefficient) and topological polar surface area (TPSA). For example, analogs with TPSA >80 Ų often exhibit poor membrane permeability .

- Tools : Software such as Schrodinger’s QikProp or SwissADME generates bioavailability predictions .

Q. How do intermolecular interactions influence the stability of chloroacetamide crystals?

- Findings : In N-(2,4,5-trichlorophenyl)-2-chloroacetamide, C–Cl···π interactions (distance ~3.4 Å) and N–H···O hydrogen bonds (angle ~160°) contribute to lattice stability. Thermal analysis (TGA/DSC) reveals decomposition temperatures >200°C .

- Techniques : SCXRD paired with Hirshfeld surface analysis quantifies interaction contributions (e.g., H-bonding vs. van der Waals) .

Contradictions and Limitations

- Synthesis Yields : reports yields >70% for oxidation steps using mCPBA, but analogous reactions in other studies (e.g., ) show lower yields (~50%) due to steric hindrance from dichlorophenyl groups.

- Biological Activity : While some derivatives show in vitro binding to GABA receptors ( ), in vivo efficacy may be limited by metabolic instability, highlighting the need for prodrug strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.